molecular formula C22H22N2O5S B11106709 N-(2-methoxyphenyl)-3-[(2-methoxyphenyl)sulfamoyl]-4-methylbenzamide

N-(2-methoxyphenyl)-3-[(2-methoxyphenyl)sulfamoyl]-4-methylbenzamide

Cat. No.: B11106709
M. Wt: 426.5 g/mol
InChI Key: QEYGEODWUUXGJV-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-3-[(2-methoxyphenyl)sulfamoyl]-4-methylbenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes methoxyphenyl and sulfamoyl groups attached to a benzamide core. Its distinct properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-3-[(2-methoxyphenyl)sulfamoyl]-4-methylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methoxyphenyl isocyanate with appropriate amines to form urea linkages . The stability of these linkages under various conditions, such as acidic, alkaline, and aqueous environments, is crucial for the successful synthesis of the target compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-3-[(2-methoxyphenyl)sulfamoyl]-4-methylbenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of methoxy and sulfamoyl groups, which can participate in different chemical transformations.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can lead to the formation of various derivatives .

Scientific Research Applications

N-(2-methoxyphenyl)-3-[(2-methoxyphenyl)sulfamoyl]-4-methylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-3-[(2-methoxyphenyl)sulfamoyl]-4-methylbenzamide involves its interaction with molecular targets through its methoxy and sulfamoyl groups. These interactions can modulate various biochemical pathways, leading to specific biological effects. The compound’s ability to form stable urea linkages under different conditions is a key aspect of its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxyphenyl)-3-[(2-methoxyphenyl)sulfamoyl]-4-methylbenzamide stands out due to its dual methoxyphenyl and sulfamoyl functionalities, which confer unique chemical reactivity and stability. This makes it particularly valuable in applications requiring robust chemical properties and specific biological interactions.

Properties

Molecular Formula

C22H22N2O5S

Molecular Weight

426.5 g/mol

IUPAC Name

N-(2-methoxyphenyl)-3-[(2-methoxyphenyl)sulfamoyl]-4-methylbenzamide

InChI

InChI=1S/C22H22N2O5S/c1-15-12-13-16(22(25)23-17-8-4-6-10-19(17)28-2)14-21(15)30(26,27)24-18-9-5-7-11-20(18)29-3/h4-14,24H,1-3H3,(H,23,25)

InChI Key

QEYGEODWUUXGJV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2OC)S(=O)(=O)NC3=CC=CC=C3OC

Origin of Product

United States

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